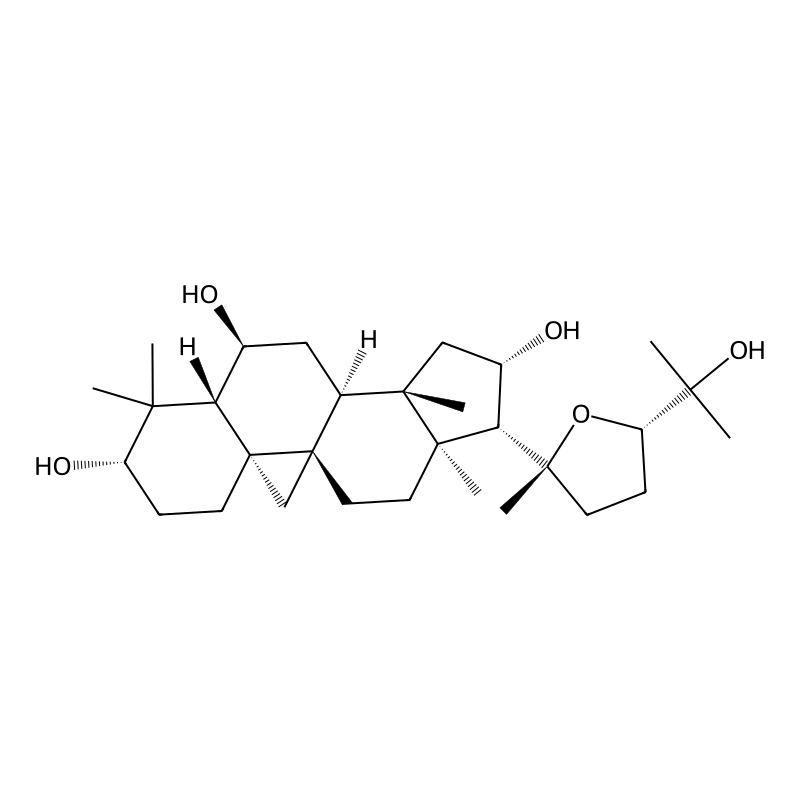

Cycloastragenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cycloastragenol (CAG) is a highly purified (>98% HPLC) triterpenoid aglycone derived from the hydrolysis of Astragaloside IV, a primary saponin found in Astragalus membranaceus. With a molecular weight of 490.72 g/mol, this tetracyclic triterpenoid is procured primarily for its established role as a potent, small-molecule telomerase activator. Unlike its parent glycosides, CAG is highly lipophilic, offering distinct advantages in membrane permeability and cellular uptake. In procurement contexts, high-purity CAG is selected over crude saponin mixtures to ensure precise, reproducible dosing in advanced anti-aging, neuroprotective, and cellular senescence models, where exact molar concentrations of the active aglycone are required to trigger cAMP response element-binding (CREB) and telomerase reverse transcriptase (TERT) pathways [1].

Research Fit

Substituting pure Cycloastragenol with its parent compound, Astragaloside IV (AS-IV), or crude Astragalus extracts fundamentally compromises experimental and therapeutic reproducibility due to severe pharmacokinetic limitations. AS-IV is a large glycoside that suffers from poor intestinal permeability and low transmembrane diffusion, resulting in an absolute oral bioavailability of only 2.2% to 3.7% in rat models [1]. Furthermore, crude extracts contain highly variable concentrations of the active aglycone, making quantitative dosing impossible and introducing off-target effects from other plant metabolites. Because CAG lacks the bulky sugar moieties of AS-IV, it exhibits significantly higher permeability across both the intestinal epithelium and the blood-brain barrier, making it the mandatory choice for in vivo neurological models and precision formulation development where systemic exposure is critical[2].

Substitution Risk

Transmembrane Permeability and Bioavailability Profile

The procurement of Cycloastragenol is heavily driven by its superior pharmacokinetic profile compared to its parent glycoside, Astragaloside IV. In vivo pharmacokinetic data demonstrates that AS-IV has a severely limited absolute oral bioavailability of approximately 2.2%–3.7% in rats due to its large molecular size and low diffusion efficiency across intestinal epithelial cells (e.g., Caco-2 models) [1]. In contrast, Cycloastragenol functions as the membrane-permeable aglycone, demonstrating high permeability across both the intestinal barrier and the blood-brain barrier [2]. This structural advantage eliminates the absorption bottleneck inherent to AS-IV, ensuring higher systemic and central nervous system exposure.

| Evidence Dimension | Absolute oral bioavailability and membrane permeability |

| Target Compound Data | High BBB and intestinal permeability (aglycone form) |

| Comparator Or Baseline | Astragaloside IV (2.2%–3.7% oral bioavailability in rats) |

| Quantified Difference | CAG eliminates the transmembrane diffusion barrier caused by AS-IV's bulky sugar moieties. |

| Conditions | In vivo rat models and in vitro Caco-2 permeability assays |

Buyers must select CAG over AS-IV for any in vivo or neurological application where crossing biological membranes is a prerequisite for efficacy.

Quantitative Telomerase Activation Potency

Cycloastragenol is recognized as a highly potent, small-molecule telomerase activator. Quantitative assays utilizing neuronal cells (PC12) and primary cortical neurons demonstrate that CAG at low micromolar concentrations (1–3 µM) induces a significant ~2-fold increase in telomerase activity compared to vehicle controls [1]. Other comparative studies show that highly purified CAG formulations can achieve up to a 4.3-fold increase in telomerase activity relative to untreated cells, significantly outperforming crude Astragalus root extracts which require much higher mass loadings to achieve comparable activation[2].

| Evidence Dimension | Telomerase activation fold-increase |

| Target Compound Data | 1-3 µM yields ~2 to 4.3-fold increase in telomerase activity |

| Comparator Or Baseline | Untreated baseline / Crude Astragalus extracts (require higher mass for lower/equivalent activation) |

| Quantified Difference | CAG provides highly concentrated, dose-dependent telomerase activation at low micromolar levels. |

| Conditions | RQ-TRAP assay in PC12 cells and primary neurons; human T-cell cultures |

Procuring high-purity CAG ensures researchers can achieve robust, reproducible telomerase activation without the cytotoxicity or formulation bulk associated with crude extracts.

Co-Solvent Formulation Compatibility for In Vivo Dosing

While Cycloastragenol has limited aqueous solubility, its specific solubility profile in organic solvents makes it highly suitable for standardized lipid-based or co-solvent formulations. CAG achieves a high solubility of up to 125 mg/mL in DMSO and 15 mg/mL in ethanol. For in vivo applications, CAG can be successfully formulated into a clear working solution at 3.3 mg/mL using a specific co-solvent matrix of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This predictable solubility behavior allows for reproducible dosing regimens, unlike crude saponin mixtures which are prone to unpredictable precipitation.

| Evidence Dimension | Maximum solubility and in vivo formulation capacity |

| Target Compound Data | 125 mg/mL in DMSO; 3.3 mg/mL in PEG/Tween/Saline matrix |

| Comparator Or Baseline | Crude saponin mixtures (unpredictable solubility and precipitation) |

| Quantified Difference | CAG enables the creation of stable, highly concentrated non-aqueous or co-solvent dosing solutions. |

| Conditions | Standard laboratory solubility testing and in vivo formulation preparation (sonication recommended) |

Technical buyers and formulators require predictable solubility metrics to design stable delivery vehicles for preclinical animal models.

In Vivo Neuroprotection and Neurogenesis Models

Due to its superior blood-brain barrier permeability compared to Astragaloside IV, CAG is the preferred compound for in vivo neurological studies. It is utilized to activate CREB and TERT pathways in the central nervous system, making it an essential procurement item for research into neurodegenerative diseases, secondary brain injury, and depression models [1].

Standardized Cellular Senescence and Telomerase Assays

CAG's ability to induce a 2- to 4.3-fold increase in telomerase activity at low micromolar concentrations makes it a critical positive control and active agent in cellular senescence assays. Procuring >98% pure CAG ensures that telomere lengthening and DNA damage reduction can be quantitatively measured without interference from the variable constituents found in crude plant extracts [2].

Advanced Co-Solvent and Lipid-Based Formulation Development

Because of its specific solubility profile (up to 125 mg/mL in DMSO), CAG is heavily utilized by formulation scientists developing non-aqueous or co-solvent delivery systems (e.g., PEG300/Tween 80 matrices). It is the ideal candidate for developing highly concentrated, stable liquid formulations for preclinical dosing where aqueous-dependent glycosides would fail .

Application Fit Matrix

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Zhu X, Chen Y, Du Y, Wan Q, Xu Y, Wu J. Astragaloside IV attenuates penicillin-induced epilepsy via inhibiting activation of the MAPK signaling pathway. Mol Med Rep. 2018 Jan;17(1):643-647. doi: 10.3892/mmr.2017.7896. Epub 2017 Oct 26. PubMed PMID: 29115438.

3: Zhang CY, Zhu JY, Ye Y, Zhang M, Zhang LJ, Wang SJ, Song YN, Zhang H. Erhuang Formula ameliorates renal damage in adenine-induced chronic renal failure rats via inhibiting inflammatory and fibrotic responses. Biomed Pharmacother. 2017 Nov;95:520-528. doi: 10.1016/j.biopha.2017.08.115. Epub 2017 Sep 5. PubMed PMID: 28866419.

4: Wang L, Chen Y. Efficient Biotransformation of Astragaloside IV to Cycloastragenol by Bacillus sp. LG-502. Appl Biochem Biotechnol. 2017 Dec;183(4):1488-1502. doi: 10.1007/s12010-017-2517-1. Epub 2017 Jun 7. PubMed PMID: 28593602.

5: Li K, Chen Y, Jiang R, Chen D, Wang H, Xiong W, Li D, Liu Z, Li X, Li J, Yuan K. Protective effects of astragaloside IV against ovalbumin-induced allergic rhinitis are mediated by T-box protein expressed in T cells/GATA-3 and forkhead box protein 3/retinoic acid-related orphan nuclear receptor γt. Mol Med Rep. 2017 Aug;16(2):1207-1215. doi: 10.3892/mmr.2017.6685. Epub 2017 Jun 6. PubMed PMID: 28586019; PubMed Central PMCID: PMC5562080.

6: Li HF, Xu F, Yang P, Liu GX, Shang MY, Wang X, Yin J, Cai SQ. Systematic screening and characterization of prototype constituents and metabolites of total astragalosides using HPLC-ESI-IT-TOF-MS(n) after oral administration to rats. J Pharm Biomed Anal. 2017 Aug 5;142:102-112. doi: 10.1016/j.jpba.2017.05.009. Epub 2017 May 5. PubMed PMID: 28501748.

7: Gu M, Zhang S, Zhao Y, Huang J, Wang Y, Li Y, Fan S, Yang L, Ji G, Tong Q, Huang C. Cycloastragenol improves hepatic steatosis by activating farnesoid X receptor signalling. Pharmacol Res. 2017 Jul;121:22-32. doi: 10.1016/j.phrs.2017.04.021. Epub 2017 Apr 18. PubMed PMID: 28428116.

8: Liu T, Liao JX, Hu Y, Tu YH, Sun JS. Synthetic Access Toward Cycloastragenol Glycosides. J Org Chem. 2017 Apr 21;82(8):4170-4178. doi: 10.1021/acs.joc.7b00080. Epub 2017 Mar 31. PubMed PMID: 28345922.

9: Sun C, Jiang M, Zhang L, Yang J, Zhang G, Du B, Ren Y, Li X, Yao J. Cycloastragenol mediates activation and proliferation suppression in concanavalin A-induced mouse lymphocyte pan-activation model. Immunopharmacol Immunotoxicol. 2017 Jun;39(3):131-139. doi: 10.1080/08923973.2017.1300170. Epub 2017 Mar 14. PubMed PMID: 28290732.

10: Meng JJ, Li SP, Zhao FY, Tong Y, Mu DZ, Qu Y. [Effect of telomerase activation on biological behaviors of neural stem cells in rats with hypoxic-ischemic insults]. Zhongguo Dang Dai Er Ke Za Zhi. 2017 Feb;19(2):229-236. Chinese. PubMed PMID: 28202125.

11: Hamza M, Nadir M, Mehmood N, Farooq A. In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains. Indian J Pharmacol. 2016 Nov-Dec;48(6):710-714. doi: 10.4103/0253-7613.194851. PubMed PMID: 28066112; PubMed Central PMCID: PMC5155475.

12: Ran R, Zhang C, Li R, Chen B, Zhang W, Zhao Z, Fu Z, Du Z, Du X, Yang X, Fang Z. Evaluation and Comparison of the Inhibition Effect of Astragaloside IV and Aglycone Cycloastragenol on Various UDP-Glucuronosyltransferase (UGT) Isoforms. Molecules. 2016 Nov 29;21(12). pii: E1616. PubMed PMID: 27916843.

13: Shen CY, Jiang JG, Yang L, Wang DW, Zhu W. Anti-ageing active ingredients from herbs and nutraceuticals used in traditional Chinese medicine: pharmacological mechanisms and implications for drug discovery. Br J Pharmacol. 2017 Jun;174(11):1395-1425. doi: 10.1111/bph.13631. Epub 2016 Oct 29. Review. PubMed PMID: 27659301; PubMed Central PMCID: PMC5429334.

14: Ma PK, Wei BH, Cao YL, Miao Q, Chen N, Guo CE, Chen HY, Zhang YJ. Pharmacokinetics, metabolism, and excretion of cycloastragenol, a potent telomerase activator in rats. Xenobiotica. 2017 Jun;47(6):526-537. doi: 10.1080/00498254.2016.1204568. Epub 2016 Jul 14. PubMed PMID: 27412909.

15: Liu Y, Liu J, Wang Y, Abozeid A, Tang ZH. Simultaneous determination of six active metabolites in Astragalus mongholicus (Fisch.) Bge. under salt stress by ultra-pressure liquid chromatography with tandem mass spectrometry. Springerplus. 2016 Jun 30;5(1):927. doi: 10.1186/s40064-016-2638-y. eCollection 2016. PubMed PMID: 27386371; PubMed Central PMCID: PMC4927545.

16: Wang T, Ruan J, Li X, Chao L, Shi P, Han L, Zhang Y, Wang T. Bioactive cyclolanstane-type saponins from the stems of Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao. J Nat Med. 2016 Apr;70(2):198-206. doi: 10.1007/s11418-015-0959-8. Epub 2016 Jan 22. PubMed PMID: 26800699.

17: Jin Y, Guo X, Yuan B, Yu W, Suo H, Li Z, Xu H. Disposition of Astragaloside IV via Enterohepatic Circulation Is Affected by the Activity of the Intestinal Microbiome. J Agric Food Chem. 2015 Jul 8;63(26):6084-93. doi: 10.1021/acs.jafc.5b00168. Epub 2015 Jun 22. PubMed PMID: 26066785.

18: Zhao Y, Li Q, Zhao W, Li J, Sun Y, Liu K, Liu B, Zhang N. Astragaloside IV and cycloastragenol are equally effective in inhibition of endoplasmic reticulum stress-associated TXNIP/NLRP3 inflammasome activation in the endothelium. J Ethnopharmacol. 2015 Jul 1;169:210-8. doi: 10.1016/j.jep.2015.04.030. Epub 2015 Apr 25. PubMed PMID: 25922268.

19: Agra LC, Ferro JN, Barbosa FT, Barreto E. Triterpenes with healing activity: A systematic review. J Dermatolog Treat. 2015 Oct;26(5):465-70. doi: 10.3109/09546634.2015.1021663. Epub 2015 Apr 20. Review. PubMed PMID: 25893368.

20: Sun GX, Zhao YY, Miao PP, Yang XY, Miao Q, Li J, Xue BJ, Su J, Zhang YJ. [Stability study in biological samples and metabolites analysis of astragaloside IV in rat intestinal bacteria in vitro]. Zhongguo Zhong Yao Za Zhi. 2014 Nov;39(21):4258-64. Chinese. PubMed PMID: 25775804.

Explore Compound Types